4,4'-Diethylbiphenyl
Overview
Description
4,4’-Diethylbiphenyl: is an organic compound with the molecular formula C16H18. It consists of two benzene rings connected by a single bond, with each benzene ring substituted by an ethyl group at the para position. This compound is known for its stability and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4’-Diethylbiphenyl can be synthesized through several methods. One common method involves the Friedel-Crafts alkylation of biphenyl with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, 4,4’-Diethylbiphenyl is produced using similar Friedel-Crafts alkylation techniques but on a larger scale. The process involves the continuous feeding of biphenyl and ethyl chloride into a reactor containing the Lewis acid catalyst. The reaction mixture is then subjected to distillation to separate the desired product from byproducts and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions: 4,4’-Diethylbiphenyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4,4’-diethylbiphenyl-4,4’-dicarboxylic acid using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction of 4,4’-Diethylbiphenyl can yield 4,4’-diethylcyclohexylbenzene under hydrogenation conditions with a suitable catalyst.
Substitution: Electrophilic substitution reactions can occur, where the ethyl groups can be replaced by other substituents using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: 4,4’-Diethylbiphenyl-4,4’-dicarboxylic acid.
Reduction: 4,4’-Diethylcyclohexylbenzene.
Substitution: Various halogenated derivatives depending on the halogen used.
Scientific Research Applications
4,4’-Diethylbiphenyl has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a standard in chromatographic analysis.
Biology: It serves as a model compound in studies of molecular interactions and binding affinities.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of high-performance polymers and as a component in liquid crystal displays.
Mechanism of Action
The mechanism of action of 4,4’-Diethylbiphenyl involves its interaction with various molecular targets. In chemical reactions, it acts as a substrate that undergoes transformations through electrophilic or nucleophilic attack. The pathways involved depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, it is converted to carboxylic acids through the formation of intermediate radicals.
Comparison with Similar Compounds
4,4’-Dimethylbiphenyl: Similar in structure but with methyl groups instead of ethyl groups.
4,4’-Dichlorobiphenyl: Contains chlorine atoms instead of ethyl groups.
4,4’-Dihydroxybiphenyl: Has hydroxyl groups in place of ethyl groups.
Uniqueness: 4,4’-Diethylbiphenyl is unique due to its specific ethyl substitutions, which impart distinct physical and chemical properties compared to its analogs. These properties make it suitable for specific applications, such as in the synthesis of high-performance materials and as a model compound in research.
Properties
IUPAC Name |
1-ethyl-4-(4-ethylphenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18/c1-3-13-5-9-15(10-6-13)16-11-7-14(4-2)8-12-16/h5-12H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSGIWAAMHRVQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC=C(C=C2)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10926762 | |
Record name | 4,4'-Diethyl-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10926762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13049-40-6, 57364-79-1 | |
Record name | 4,4'-Diethylbiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013049406 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4'-Diethylbiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057364791 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4'-Diethyl-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10926762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-Diethylbiphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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